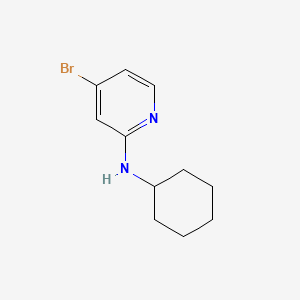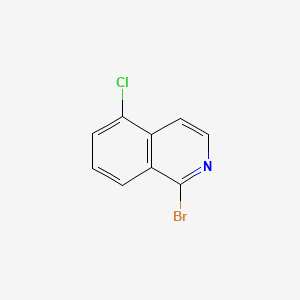
tert-ブチル(5-ブロモ-3-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン-2-イル)カルバメート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl (5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate: is a complex organic compound that serves as an intermediate in various chemical syntheses. It contains a boronic acid derivative, which is commonly used in cross-coupling reactions, and a bromine atom, making it a versatile reagent in organic chemistry.
科学的研究の応用
This compound is widely used in scientific research due to its versatility:
Chemistry: : It is a key intermediate in the synthesis of various biaryl compounds, which are important in pharmaceuticals and materials science.
Biology: : Used in the study of enzyme inhibitors and other bioactive molecules.
Medicine: : Involved in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: : Utilized in the production of advanced materials and polymers.
作用機序
Target of Action
Tert-Butyl (5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate, also known as 5-BROMO-2-TERT-BUTYLOXYCARBONYLAMINO PYRIDINE-3-BORONIC ACID PINACOL ESTER, is a significant intermediate of 1H-indazole derivatives . These derivatives have been reported to have various biological activities, including anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects
Mode of Action
The compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction . This reaction is a type of cross-coupling reaction, used to couple boronic acids with organic halides . The structure of the compound can be further modified to exploit the derivation of the indazole structure type .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, which is a significant biochemical pathway in organic chemistry . This reaction is used to form carbon-carbon bonds by coupling boronic acids with organic halides . The downstream effects of this pathway can lead to the formation of various biologically active compounds, including indazole derivatives .
Result of Action
Indazole derivatives, for which this compound is a significant intermediate, have been reported to have various biological activities .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound should be stored in a cold environment (0-10°C) to avoid degradation . Furthermore, the compound’s reactivity might be influenced by the presence of a catalyst, such as palladium, which is often used in Suzuki–Miyaura reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate typically involves multiple steps:
Bromination: : The starting pyridine compound is brominated to introduce the bromine atom at the 5-position.
Borylation: : The brominated pyridine undergoes borylation to introduce the boronic acid derivative at the 3-position.
Carbamate Formation: : Finally, the boronic acid derivative is converted to its carbamate form using tert-butyl carbamate under appropriate reaction conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants and products. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow processes and automated systems for monitoring and control.
化学反応の分析
Types of Reactions
This compound undergoes several types of reactions, including:
Cross-Coupling Reactions: : Commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Substitution Reactions: : The bromine atom can be substituted with various nucleophiles.
Oxidation and Reduction Reactions: : The boronic acid derivative can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: : Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or water.
Substitution Reactions: : Nucleophiles such as amines or alcohols, and solvents like DMF or DMSO.
Oxidation/Reduction: : Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Biaryl Compounds: : Resulting from Suzuki-Miyaura cross-coupling reactions.
Substituted Pyridines: : Formed from substitution reactions.
Oxidized/Reduced Boronic Acids: : Resulting from oxidation or reduction reactions.
類似化合物との比較
This compound is unique due to its specific structure and reactivity. Similar compounds include other boronic acid derivatives and brominated pyridines, but the presence of both the boronic acid and bromine atoms in this compound makes it particularly versatile.
Similar Compounds
Boronic Acid Derivatives: : Such as phenylboronic acid and its derivatives.
Brominated Pyridines: : Such as 5-bromopyridine and its derivatives.
特性
IUPAC Name |
tert-butyl N-[5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BBrN2O4/c1-14(2,3)22-13(21)20-12-11(8-10(18)9-19-12)17-23-15(4,5)16(6,7)24-17/h8-9H,1-7H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDCCOMSWYCHFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2NC(=O)OC(C)(C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BBrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694426 |
Source


|
| Record name | tert-Butyl [5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263142-42-2 |
Source


|
| Record name | tert-Butyl [5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B577741.png)
![1-[4-(Trifluoromethoxy)phenyl]hexan-1-one](/img/structure/B577742.png)
